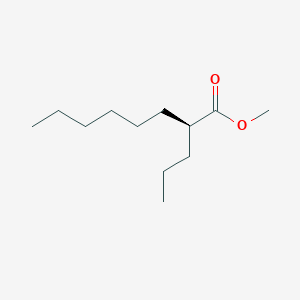
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid typically involves multiple steps. One reported method starts with methyl 2,4-dihydroxybenzoate, which undergoes several stages of reactions to yield the target product . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It may have potential as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: This compound has a similar benzoic acid core but different substituents, leading to distinct properties and applications.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Another related compound with variations in the functional groups attached to the benzoic acid core.
Uniqueness
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10O3S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
2-hydroxy-4-methyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12) |
InChI-Schlüssel |
KXEROMZSUFGKNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1SC)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)





